

# The Pharmacological Profile of CC214-2: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CC214-2 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. Developed as a second-generation mTOR inhibitor, CC214-2 distinguishes itself from earlier allosteric inhibitors like rapamycin by targeting the kinase domain directly. This allows for the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity, particularly in models of glioblastoma and prostate cancer, highlighting its potential as a therapeutic agent. This guide provides a detailed overview of the pharmacological properties of CC214-2, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.

## **Mechanism of Action**

CC214-2 exerts its biological effects through the direct inhibition of mTOR kinase activity. Unlike first-generation mTOR inhibitors (rapalogs), which allosterically inhibit mTORC1, CC214-2 is an ATP-competitive inhibitor that targets the kinase domain of mTOR.[4] This leads to the suppression of both mTORC1 and mTORC2 signaling pathways.[1][3]

mTORC1 Inhibition: By inhibiting mTORC1, **CC214-2** disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This



leads to a reduction in protein synthesis and cell growth.[1]

mTORC2 Inhibition: **CC214-2**'s inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (pAktS473), a critical event for full Akt activation.[1] This disrupts pro-survival signaling pathways.

The dual inhibition of mTORC1 and mTORC2 by **CC214-2** results in a more complete shutdown of mTOR-mediated signaling compared to rapamycin and its analogs.

## **Signaling Pathway Diagram**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ijbs.com [ijbs.com]



- 3. The mTOR kinase inhibitors, CC214-1 and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of CC214-2: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621954#pharmacological-properties-of-cc214-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com